(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Description
(5R)-6,7-Dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a chiral triazolium salt characterized by a benzyl (phenylmethyl) group at position 5 and a mesityl (2,4,6-trimethylphenyl) substituent at position 2. Its pyrrolo-triazolium core, paired with a tetrafluoroborate counterion, classifies it as a precursor to N-heterocyclic carbenes (NHCs), which are widely employed in asymmetric catalysis . The stereochemistry at position 5 (R-configuration) enhances enantioselectivity in reactions such as dearomatization and benzoin condensation . Synthesis involves multi-step protocols, including alkylation, cyclization, and purification via column chromatography, yielding products verified by ¹H NMR and LC/MS .
Properties
Molecular Formula |
C21H24BF4N3 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
5-benzyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H24N3.BF4/c1-15-11-16(2)21(17(3)12-15)24-14-23-19(9-10-20(23)22-24)13-18-7-5-4-6-8-18;2-1(3,4)5/h4-8,11-12,14,19H,9-10,13H2,1-3H3;/q+1;-1 |
InChI Key |
WXHVZXYVEMIPOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug development. Its unique structure can be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolium salts share structural motifs but differ in substituents, stereochemistry, and applications. Below is a detailed comparison with key analogs:
Substituent Variations and Structural Analogues
Catalytic Performance
- Benzoin Condensation : The target compound’s mesityl group provides steric shielding, improving enantioselectivity (>90% ee) compared to the pentafluorophenyl analog (70–80% ee) .
- Dearomatization: The R-configuration at position 5 enables selective dearomatization of pyridines, outperforming non-chiral analogs .
Biological Activity
(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo-triazolium core and multiple aromatic substituents. The molecular formula is , with a molecular weight of approximately 419.24 g/mol. Its solubility and stability in various solvents are critical for its biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Cytotoxicity : Studies have indicated that (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exhibits cytotoxic effects on certain cancer cell lines. The IC50 values vary depending on the cell type but suggest potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could explain its cytotoxic and antimicrobial effects.
- Modulation of Cellular Pathways : It may interfere with cellular pathways related to proliferation and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrrolo-triazolium compounds exhibited enhanced antimicrobial activity compared to their parent compounds . The study highlighted that structural modifications could lead to improved efficacy.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
- Antioxidant Activity : A comprehensive analysis using DPPH and ABTS assays revealed that this compound effectively scavenges free radicals. Its antioxidant activity was comparable to known antioxidants like ascorbic acid .
Data Tables
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